Hexapeptide-11

Descripción general

Descripción

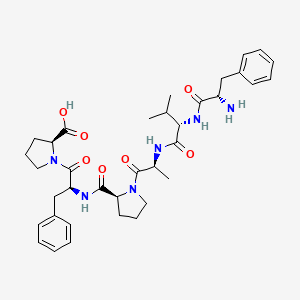

Hexapeptídico-11 (acetato) es un péptido sintético compuesto por seis aminoácidos: fenilalanina, valina, alanina, prolina, fenilalanina y prolina. Inicialmente se aisló de la fermentación de la levadura Saccharomyces, pero ahora se sintetiza para lograr una mayor pureza. Este compuesto es conocido por sus potenciales propiedades antienvejecimiento y su capacidad para influir en los procesos celulares relacionados con el envejecimiento y la salud de la piel .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: Hexapeptídico-11 (acetato) se sintetiza típicamente mediante la síntesis de péptidos en fase sólida (SPPS), un método que permite la adición secuencial de aminoácidos a una cadena peptídica en crecimiento anclada a una resina sólida. El proceso implica los siguientes pasos:

Unión del primer aminoácido: a la resina.

Desprotección: del grupo amino para permitir la adición del siguiente aminoácido.

Acoplamiento: del siguiente aminoácido utilizando reactivos como N,N'-diisopropilcarbodiimida (DIC) y hidroxibenzotriazol (HOBt).

Repetición: de los pasos de desprotección y acoplamiento hasta que se alcanza la secuencia peptídica deseada.

Escisión: del péptido de la resina y desprotección final para obtener el péptido libre.

Métodos de producción industrial: En entornos industriales, la SPPS se escala utilizando sintetizadores de péptidos automatizados, que optimizan el proceso y garantizan la consistencia. El péptido sintetizado se purifica entonces mediante cromatografía líquida de alto rendimiento (HPLC) para lograr los niveles de pureza deseados .

Análisis De Reacciones Químicas

Tipos de reacciones: Hexapeptídico-11 (acetato) puede experimentar diversas reacciones químicas, incluyendo:

Oxidación: Esta reacción puede ocurrir en los residuos de metionina o cisteína si están presentes, lo que lleva a la formación de sulfóxidos o disulfuros.

Reducción: Los enlaces disulfuro, si están presentes, pueden reducirse a tioles utilizando agentes reductores como el ditiotreitol (DTT).

Sustitución: Los residuos de aminoácidos pueden modificarse mediante reacciones de sustitución para alterar las propiedades del péptido.

Reactivos y condiciones comunes:

Oxidación: Peróxido de hidrógeno u otros agentes oxidantes.

Reducción: Ditiotreitol (DTT) o tris(2-carboxietil)fosfina (TCEP).

Sustitución: Diversos reactivos dependiendo de la modificación deseada, como agentes acilantes para modificaciones del extremo N-terminal.

Principales productos formados:

Oxidación: Sulfóxidos o disulfuros.

Reducción: Tioles.

Sustitución: Péptidos modificados con grupos funcionales alterados.

4. Aplicaciones en investigación científica

Hexapeptídico-11 (acetato) tiene una amplia gama de aplicaciones en la investigación científica:

Química: Se utiliza como un péptido modelo para estudiar técnicas de síntesis y modificación de péptidos.

Biología: Se investiga su función en procesos celulares como la proliferación, migración y diferenciación celular.

Medicina: Se explora su potencial efecto antienvejecimiento y su capacidad para mejorar la elasticidad de la piel y reducir las arrugas.

Industria: Se incorpora en formulaciones cosméticas por sus propiedades rejuvenecedoras de la piel

Aplicaciones Científicas De Investigación

Anti-Aging Properties

The anti-aging benefits of Hexapeptide-11 are supported by various studies:

- Reduction of Fine Lines and Wrinkles : Clinical studies indicate that this compound can reduce the appearance of fine lines and wrinkles by enhancing skin elasticity and firmness .

- Protection Against Oxidative Stress : The peptide demonstrates protective effects against oxidative-stress-mediated premature cellular senescence, which is a significant factor in skin aging .

Applications in Cosmetic Products

This compound is widely incorporated into various cosmetic formulations due to its beneficial properties. Common applications include:

| Product Type | Application |

|---|---|

| Face Creams | Enhances hydration and elasticity |

| Body Creams | Improves overall skin texture |

| Eye Creams | Reduces puffiness and fine lines |

| Cleansers | Provides gentle cleansing while maintaining moisture |

| Anti-Aging Products | Targets signs of aging effectively |

Case Studies and Research Findings

Several studies have documented the effects of this compound on human dermal fibroblasts:

- A study revealed that treatment with this compound resulted in significant activation of proteasomal protein subunits and increased proteasome peptidase activities without notable cytotoxicity .

- In vivo assays demonstrated improvements in skin elasticity when subjects were treated with formulations containing this compound .

Safety Profile

Research indicates that this compound exhibits no significant toxicity in normal human diploid lung or skin fibroblasts. This safety profile makes it an attractive ingredient for cosmetic formulations aimed at improving skin health without adverse effects .

Mecanismo De Acción

Hexapeptídico-11 (acetato) ejerce sus efectos influyendo en varias vías moleculares:

Expresión génica antioxidante: Aumenta la expresión de genes como Nrf2, Keap1, NQO1 y TXNRD1, que están implicados en la respuesta antioxidante celular.

Actividad de la metaloproteinasa de la matriz: Mejora la actividad de las metaloproteinasas de la matriz (MMP-2 y MMP-9), que desempeñan un papel en la remodelación de la matriz extracelular.

Senescencia celular: Reduce la senescencia inducida por peróxido de hidrógeno en fibroblastos, promoviendo así la longevidad y la salud celular.

Comparación Con Compuestos Similares

Hexapeptídico-11 (acetato) se puede comparar con otros péptidos utilizados en aplicaciones cosméticas y médicas:

Palmitoil Pentapéptido-4: Conocido por sus propiedades antiarrugas, estimula la producción de colágeno.

Tripeptido-1 de cobre: Promueve la cicatrización de heridas y tiene efectos antiinflamatorios.

Acetil Hexapeptídico-8: A menudo se utiliza como relajante muscular para reducir la apariencia de líneas finas y arrugas.

Singularidad: Hexapeptídico-11 (acetato) es único debido a su secuencia específica y su capacidad para modular la expresión génica antioxidante y la actividad de la metaloproteinasa de la matriz, lo que lo hace particularmente eficaz en aplicaciones antienvejecimiento .

Actividad Biológica

Hexapeptide-11, a synthetic peptide with the sequence Phe-Val-Ala-Pro-Phe-Pro (FVAPFP), is derived from yeast extracts and has garnered attention for its potential biological activities, particularly in the context of skin aging and cellular protection. This compound is recognized for its role as a modulator of the proteostasis network, which is crucial for maintaining cellular health and function. This article delves into the biological activity of this compound, highlighting its effects on human fibroblasts, mechanisms of action, and potential applications in dermatology.

- Proteasome Activation : this compound promotes the activation of proteasomes, which are essential for degrading damaged or misfolded proteins. This process is critical for maintaining protein homeostasis within cells.

- Autophagy Induction : The peptide enhances autophagy, a cellular degradation pathway that removes dysfunctional components, thereby promoting cell survival and function.

- Chaperone Response : It stimulates the expression of molecular chaperones that assist in protein folding and prevent aggregation, further supporting cellular integrity.

- Antioxidant Response : this compound increases the expression of antioxidant genes, thereby enhancing the cell's ability to combat oxidative stress.

Cytotoxicity Assessment

Research indicates that this compound exhibits no significant cytotoxicity in normal human diploid lung (IMR90) and skin (BJ) fibroblasts at concentrations up to 5% (v/v). In fact, low concentrations may even enhance cell viability, indicating a favorable safety profile for potential therapeutic applications .

Protective Effects Against Cellular Senescence

This compound has been shown to protect fibroblasts from oxidative-stress-mediated premature senescence. This protection is attributed to its ability to activate the nuclear factor erythroid 2-related factor 2 (Nrf2), which plays a pivotal role in regulating antioxidant responses . The following table summarizes key findings related to its protective effects:

| Effect | Observation |

|---|---|

| Cytotoxicity | No significant toxicity observed up to 5% concentration |

| Proteasome Activation | Dose-dependent increase in proteasomal activity |

| Autophagy Induction | Enhanced autophagic activity noted |

| Antioxidant Gene Expression | Increased expression of antioxidant-related genes |

| Protection Against Senescence | Significant protection against oxidative stress-induced senescence |

| Skin Elasticity Improvement | Enhanced skin elasticity observed in human subjects |

In Vivo Studies

In clinical evaluations, this compound has demonstrated improvements in skin elasticity during skin deformation assays conducted on human subjects. These findings suggest its potential as an anti-aging agent .

Induction of Matrix Metalloproteinases (MMPs)

This compound also induces the activity of extracellular matrix metalloproteinases (MMPs), specifically MMP-2 and MMP-9. These enzymes are crucial for remodeling the extracellular matrix, which is vital for maintaining skin structure and function. However, it also suppresses excessive cell migration, indicating a balanced approach to tissue remodeling .

Case Studies and Research Findings

Several studies have explored the effects of this compound on various biological processes:

- Cell Viability and Growth : A study involving IMR90 fibroblasts showed that treatment with this compound resulted in enhanced cell viability at lower concentrations while promoting proteasome activity .

- Oxidative Stress Resistance : Research demonstrated that this compound significantly mitigated oxidative stress-induced damage in fibroblasts, showcasing its protective properties against environmental stressors .

- Skin Aging Markers : Clinical trials indicate that regular application of formulations containing this compound can reduce visible signs of aging such as wrinkles and loss of elasticity .

Propiedades

IUPAC Name |

(2S)-1-[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-3-methylbutanoyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]pyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H48N6O7/c1-22(2)30(40-31(43)26(37)20-24-12-6-4-7-13-24)33(45)38-23(3)34(46)41-18-10-16-28(41)32(44)39-27(21-25-14-8-5-9-15-25)35(47)42-19-11-17-29(42)36(48)49/h4-9,12-15,22-23,26-30H,10-11,16-21,37H2,1-3H3,(H,38,45)(H,39,44)(H,40,43)(H,48,49)/t23-,26-,27-,28-,29-,30-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFEYWOGCSROPRT-OBXVVNIGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)NC(C)C(=O)N1CCCC1C(=O)NC(CC2=CC=CC=C2)C(=O)N3CCCC3C(=O)O)NC(=O)C(CC4=CC=CC=C4)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N3CCC[C@H]3C(=O)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC4=CC=CC=C4)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H48N6O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90648379 | |

| Record name | L-Phenylalanyl-L-valyl-L-alanyl-L-prolyl-L-phenylalanyl-L-proline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90648379 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

676.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

161258-30-6 | |

| Record name | Hexapeptide-11 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0161258306 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | L-Phenylalanyl-L-valyl-L-alanyl-L-prolyl-L-phenylalanyl-L-proline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90648379 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | HEXAPEPTIDE-11 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NCJ63WU6BY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.